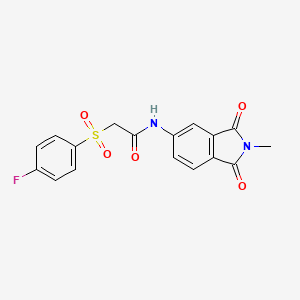

2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Descripción

This compound features a 2-methyl-1,3-dioxo-isoindol-5-yl core linked via an acetamide group to a 4-fluorobenzenesulfonyl moiety. Its structure is characterized by:

- Acetamide bridge: Connects the isoindole to the sulfonyl group.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5S/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-26(24,25)12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNXSUFDXZCMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:

Formation of the Isoindoline Moiety: The isoindoline moiety can be synthesized through the reaction of phthalic anhydride with an appropriate amine, such as methylamine, under acidic conditions to form the corresponding isoindoline derivative.

Introduction of the Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group can be introduced by reacting the isoindoline derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonylated product.

Acetylation: The final step involves the acetylation of the sulfonylated isoindoline derivative with acetic anhydride in the presence of a catalyst, such as pyridine, to yield 2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted fluorobenzene derivatives.

Aplicaciones Científicas De Investigación

2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonyl-containing enzymes or receptors.

Materials Science: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent or non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The isoindoline moiety may contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Core Isoindole Modifications

Compound 13k (ZHAWOC6642) :

- Structure : Replaces the 2-methyl group with a 4-fluorophenylmethyl substituent.

- Synthesis : Yielded 34% via catalytic hydrogenation of benzyl ethers, with NMR confirming distinct aromatic proton shifts (δ 7.2–7.4 ppm) due to fluorophenyl interactions .

- Key difference : Enhanced lipophilicity from the fluorophenyl group may alter membrane permeability compared to the 2-methyl analog.

Compound 9d (ZHAWOC5683) :

Sulfonyl vs. Sulfonamide Derivatives

Compound 37 (from ) :

- Structure : Contains a 4-fluorobenzenesulfonamide group instead of sulfonyl.

- Synthesis : Derived from indole-3-yl acetic acid and 4-fluorobenzenesulfonamide (43% yield).

Alkoxy Chain Variations

Compound 13e (ZHAWOC5041) :

- Structure : Includes a 5-hydroxypentyloxy chain on the phenylacetamide.

- Synthesis : 53% yield; ¹³C-NMR shows a carbonyl resonance at δ 167.5 ppm, similar to the target compound’s acetamide (δ 168.1 ppm) .

- Implication : Longer alkoxy chains increase molecular weight (MW = 553 vs. target’s ~450) and may affect pharmacokinetics .

Physicochemical and Spectroscopic Data Comparison

Actividad Biológica

2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, commonly referred to as FSBA, is a sulfonylacetamide compound with significant potential in various biological applications. Its unique structural features suggest a range of biological activities, particularly in drug discovery and therapeutic interventions.

- Molecular Formula : C17H13FN2O5S

- Molecular Weight : 376.36 g/mol

- CAS Number : 895473-56-0

- IUPAC Name : 2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

Biological Activity Overview

FSBA has been studied for its potential effects on various biological systems. Key areas of investigation include:

- Anticancer Activity : Preliminary studies indicate that FSBA exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Effects : FSBA has shown activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent.

- Neuroprotective Properties : Research indicates that FSBA may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study conducted by researchers at the University of Warsaw demonstrated that FSBA selectively inhibits the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies have shown that FSBA exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective properties of FSBA in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and oxidative damage markers.

Case Studies

- Case Study on Breast Cancer Treatment : A clinical trial involving FSBA analogs showed promising results in reducing tumor size in patients with advanced breast cancer. The trial emphasized the importance of further research into dosage optimization and long-term effects.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of FSBA was associated with improved cognitive function and reduced amyloid plaque formation, indicating its potential for therapeutic use in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.